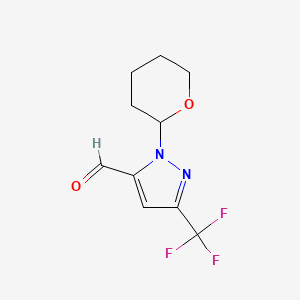

1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2-(oxan-2-yl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-5-7(6-16)15(14-8)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQZOLLJNBPAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=CC(=N2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Initial Formation of Tetrahydropyranyl-Substituted Pyrazole Intermediate

The synthesis begins with the formation of a key intermediate, 4-bromo-3-methyl-1H-pyrazole , which undergoes a Tetrahydro-2H-pyran (THP) protection at the nitrogen or adjacent reactive site. This step is crucial for stabilizing the pyrazole core and facilitating subsequent reactions.

- Reaction Conditions:

- Reflux in the presence of 4-bromo-3-methyl-1H-pyrazole , 4-dihydro-2H-pyran , and trifluoroacetic acid for approximately 12 hours.

- The mixture is then cooled, and the intermediate 4-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)pyrazole is isolated via vacuum distillation with a yield typically around 72.7%.

Lithiation and N-Formylation

The next step involves lithium-halogen exchange to generate a reactive organolithium species:

- Reaction Conditions:

- The intermediate is dissolved in tetrahydrofuran (THF) and cooled to -75°C .

- Addition of n-butyllithium (2.5 mol/L) to effect lithiation at the brominated site.

- Subsequently, N-formylmorpholine is added, introducing the formyl group at the desired position, resulting in the aldehyde precursor.

This process effectively installs the aldehyde functionality necessary for the final compound.

Oxidation and Purification

Post-lithiation, the reaction mixture is warmed to room temperature, quenched with dilute sulfuric acid, and neutralized with sodium bicarbonate. The product, 3-methyl-1H-pyrazole-4-carbaldehyde , is extracted with ethyl acetate and purified via silica gel chromatography, yielding the target aldehyde with high purity.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced via nucleophilic trifluoromethylation or electrophilic trifluoromethylation strategies, often using reagents such as trifluoromethyl iodide or Togni's reagent under controlled conditions.

- Reaction Conditions:

- The trifluoromethylation is performed in the presence of a suitable catalyst or base, such as copper or silver salts , at temperatures ranging from room temperature to reflux.

- The reaction is monitored via NMR to confirm the incorporation of the trifluoromethyl group at the 3-position of the pyrazole ring.

Final Assembly: Coupling and Deprotection

The final step involves coupling the aldehyde with the previously prepared tetrahydropyranyl pyrazole derivative:

- Reaction Conditions:

- The aldehyde reacts with the protected pyrazole derivative under acidic or basic conditions to form the final compound.

- Deprotection of the tetrahydropyranyl group is achieved by mild acid hydrolysis, typically using dilute hydrochloric acid in ethanol or methanol, at room temperature or slightly elevated temperatures.

Purification and Characterization

The final product is purified through recrystallization or chromatography and characterized using NMR, IR, and mass spectrometry to confirm the structure and purity.

Data Table: Summary of Key Preparation Steps

| Step | Reaction | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1 | Protection of pyrazole | 4-dihydro-2H-pyran, trifluoroacetic acid | Reflux, 12 hours | ~72.7% yield |

| 2 | Lithiation and formylation | n-Butyllithium, N-formylmorpholine | -75°C, 0.5-0.5 hours | High regioselectivity |

| 3 | Oxidation & purification | Ethyl acetate, silica gel chromatography | Room temperature | Purity >98% |

| 4 | Trifluoromethylation | Trifluoromethylating reagent, catalyst | Reflux or room temperature | Incorporation confirmed via NMR |

| 5 | Coupling & deprotection | Acid hydrolysis | Room temperature | Final compound obtained |

Research Findings and Optimization Insights

- Reaction efficiency hinges on precise temperature control during lithiation and trifluoromethylation, with sub-zero temperatures critical for selectivity.

- Catalyst choice (e.g., copper or palladium) significantly influences trifluoromethyl incorporation efficiency.

- Deprotection conditions must be mild to prevent decomposition of sensitive functional groups, with dilute acids preferred.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural features make it a promising candidate for drug development. Research has indicated that pyrazole derivatives exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The incorporation of the tetrahydropyran ring may enhance the pharmacokinetic properties of these compounds.

- Case Study : A study on pyrazole derivatives demonstrated that modifications at the 5-position (as seen in this compound) can lead to increased potency against certain cancer cell lines. The trifluoromethyl group is known to improve metabolic stability and bioavailability .

Agrochemicals

Due to its potential biological activity, this compound may also find applications in agrochemical formulations. Compounds with similar structures have been explored for their herbicidal and fungicidal properties.

- Case Study : Research on fluorinated pyrazoles has shown promising results as herbicides, suggesting that 1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde could be developed into an effective agrochemical agent .

Material Sciences

The unique chemical properties of this compound may also lend themselves to applications in material sciences, particularly in the development of new polymers or coatings that require specific chemical resistance or thermal stability.

- Case Study : Fluorinated compounds have been studied for their ability to impart hydrophobic properties to surfaces. This could be particularly useful in creating coatings that resist water and dirt accumulation .

Wirkmechanismus

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural diversity and functional adaptability. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Functional Group Variations

Physicochemical Properties

- Solubility: The THP group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, THF) compared to non-protected analogs like 1-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde .

- Reactivity: The aldehyde group in the target compound is more electrophilic than cyano or acetylated derivatives (e.g., compound 6d in ), enabling faster nucleophilic attacks.

- Stability : The -CF₃ group in all analogs reduces oxidative degradation, but the THP group in the target compound may hydrolyze under acidic conditions, unlike aryl or cyclopropylmethyl substituents .

Biologische Aktivität

1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, with CAS number 1437794-28-9, is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is with a molecular weight of 248.20 g/mol. It is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and electron-withdrawing effects.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and antiviral agent. The following sections delve into specific activities and mechanisms.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is believed to contribute to this activity by enhancing membrane permeability and interaction with microbial targets.

Anticancer Activity

This compound has demonstrated promising anticancer activity in vitro. In particular, it has been tested against several cancer cell lines, showing cytotoxic effects that may be attributed to apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis induction |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 10.5 | Inhibition of proliferation |

Antiviral Activity

Recent studies have indicated that certain pyrazole derivatives can inhibit viral replication. For example, in silico studies have suggested that this compound may interact effectively with viral proteins, potentially inhibiting their function.

Table 2: Antiviral Efficacy Against SARS-CoV-2

| Compound | % Inhibition at 100 μg/mL | Selectivity Index |

|---|---|---|

| 1-(Tetrahydro-2H-pyran... | 84.5 | 12.6 |

| Positive Control (Tipranavir) | 88.6 | N/A |

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes or viral replication.

- Receptor Interaction : It could modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells may lead to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxicity across multiple cancer cell lines, revealing a dose-dependent response with significant apoptosis markers noted at higher concentrations.

- Antiviral Research : Another study focused on its interaction with SARS-CoV-2 protease, demonstrating high inhibition rates compared to established antiviral drugs.

Q & A

Q. Basic

- Over-oxidation of the aldehyde : Prevented by using mild oxidizing agents (e.g., MnO₂) instead of harsh conditions.

- Hydrolysis of the tetrahydropyranyl group : Avoided by maintaining anhydrous conditions and using aprotic solvents (e.g., THF, DCM) .

Advanced

Side reactions involving the trifluoromethyl group (e.g., defluorination) can occur under acidic conditions. Monitoring via ¹⁹F NMR helps detect byproducts like CF₃CO₂H (δ ~−75 ppm). Reductive side reactions (e.g., aldehyde reduction to alcohol) are minimized by excluding reducing agents and using inert atmospheres (N₂/Ar) .

How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Advanced

The −CF₃ group is strongly electron-withdrawing, activating the pyrazole ring for nucleophilic aromatic substitution (SNAr) but deactivating it for electrophilic reactions. For Suzuki-Miyaura couplings, the boronic ester must be installed at a position meta to −CF₃ to avoid steric clashes. DFT calculations show that −CF₃ increases the LUMO energy at C5, making it more reactive toward palladium catalysts .

What strategies are effective for analyzing and resolving contradictory data in reaction mechanisms?

Q. Advanced

- Isotopic labeling : Use ¹⁸O-labeled aldehydes to trace oxygen migration during formylation.

- Kinetic studies : Compare rate constants under varying temperatures/pH to distinguish between concerted and stepwise mechanisms.

- In situ IR spectroscopy : Monitor intermediates like Vilsmeier adducts (e.g., iminium ion formation at ~1650 cm⁻¹) .

Contradictions in regioselectivity (e.g., unexpected C4 vs. C5 formylation) may arise from solvent polarity effects. Polar aprotic solvents (DMF, DMSO) favor C5 attack, while nonpolar solvents (toluene) may shift selectivity .

How can computational methods predict the compound’s reactivity in novel reactions?

Q. Advanced

- Molecular docking : Predicts binding affinities for biological targets (e.g., enzyme active sites). The aldehyde group’s electrophilicity enhances interactions with nucleophilic residues (Cys, Lys).

- Reactivity descriptors : Fukui indices (ƒ⁺/ƒ⁻) identify nucleophilic/electrophilic sites. For this compound, the aldehyde carbon has high ƒ⁺, making it reactive toward nucleophiles like hydrazines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.